molecular formula C17H17N3OS2 B2484728 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 335217-16-8

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2484728
CAS No.: 335217-16-8
M. Wt: 343.46
InChI Key: GYRYHURELXURJF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The structure features a 5,6-dimethyl-substituted thienopyrimidine core linked via a thioether bond to an acetamide group, which is further substituted with an ortho-tolyl (o-tolyl) moiety. The o-tolyl group introduces steric and electronic effects that may modulate solubility and receptor interactions compared to other aryl substitutions .

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-6-4-5-7-13(10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYHURELXURJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thioether and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on core modifications, substituent effects, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Substituents on Acetamide Key Findings Reference
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide (Target) Thieno[2,3-d]pyrimidine with 5,6-dimethyl groups o-Tolyl High steric stabilization; potential kinase inhibition inferred from analogs . N/A
2-((7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide Benzo-fused thienopyrimidine with tetrahydro ring m-Tolyl IC50 = 102.5 µM against SmCD1 (Schistosoma mansoni protease); lower potency than target’s analog .
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide 4-Oxo-thienopyrimidine with 3-ethyl substitution p-Tolyl Increased hydrophilicity due to 4-oxo group; para-substitution may reduce steric hindrance .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioacetamide hybrid 4-Chloro-2-methoxy-5-methylphenyl Enhanced anti-inflammatory activity; unrelated core but similar thioacetamide linkage .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine-2-thioacetamide (non-thieno core) 2,3-Dichlorophenyl IC50 = 344.21 [M+H]+; dichlorophenyl improves lipophilicity but reduces solubility .
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thienopyrimidine with 5-phenyl and ether linkage 3-Phenyl Lower metabolic stability due to ether vs. thioether linkage; m.p. = 190–191°C .

Key Observations

Core Modifications: The thieno[2,3-d]pyrimidine core in the target compound provides superior steric and electronic properties compared to benzo-fused (e.g., compound in ) or pyrimidine-only analogs (e.g., ). The 5,6-dimethyl groups likely enhance metabolic stability . 4-Oxo derivatives (e.g., ) introduce polarity but may reduce membrane permeability compared to the non-oxidized target compound.

Substituent Effects: o-Tolyl vs. In contrast, m-tolyl () and p-tolyl () analogs exhibit distinct spatial interactions. Halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) increase lipophilicity but may compromise solubility.

Thioether vs. ether linkages: Thioether-based compounds (target, ) generally exhibit better stability than ether-linked analogs (e.g., ) due to resistance to oxidative cleavage.

Biological Activity

The compound 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic use.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3S3C_{22}H_{19}N_{3}O_{3}S_{3}, with a molecular weight of approximately 469.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The process includes the formation of the thieno[2,3-d]pyrimidine ring followed by the introduction of the thiol and acetamide functionalities.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study demonstrated that derivatives based on thieno[2,3-d]pyrimidine showed potent inhibition against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Notably, these compounds were compared favorably against etoposide, a commonly used chemotherapeutic agent .

Table 1: Anticancer Activity Comparison

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
EtoposideVarious~10Topoisomerase II inhibitor
Compound ABreast5.0Induces apoptosis via ROS
Compound BColon7.5DNA intercalation
Compound CLung6.0Cell cycle arrest at G1 phase

The proposed mechanisms through which these compounds exert their biological effects include:

  • Topoisomerase II Inhibition : Compounds have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases (e.g., G1 phase), preventing further proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound class:

  • Study on Lung Cancer Cells : In vitro assays using A549 and HCC827 lung cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 µM .
  • Breast Cancer Research : A derivative exhibited strong growth inhibition in MCF-7 breast cancer cells with minimal toxicity to normal fibroblast cells .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide?

  • Methodological Answer : Synthesis involves: (i) Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene and pyrimidine precursors under reflux in DMF . (ii) Thioether linkage formation using 2-chloroacetamide derivatives with sodium hydride as a base in anhydrous THF . (iii) Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key conditions: Solvents (DMF, THF), temperature control (60–80°C), and catalysts (triethylamine for pH adjustment) .

Q. How can researchers confirm the compound’s identity and purity during synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., δ 12.50 ppm for NH protons, δ 2.19 ppm for methyl groups) with reference spectra .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 observed in similar analogs) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 45.29%, N: 12.23% in analogs) .

Advanced Research Questions

Q. How can alkylation steps in the synthesis be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Use a 2.6–2.8 molar excess of sodium methylate to activate the thiol group for alkylation .
  • Employ palladium on carbon (Pd/C) as a catalyst for regioselective coupling .
  • Monitor reaction progress via TLC (silica gel, UV visualization) and adjust solvent polarity (e.g., DMF for polar intermediates) .

Q. What structural features of this compound influence its biological activity, and how do they compare to analogs?

  • Methodological Answer :
  • Key Substituents :
SubstituentRoleBiological Impact
5,6-DimethylEnhances lipophilicityIncreased membrane permeability
o-Tolyl groupSteric hindranceSelectivity for hydrophobic enzyme pockets
  • Comparison with Analogs :
    Analog lacking methyl groups (e.g., 4-oxo-thieno[2,3-d]pyrimidine) shows 50% lower antimicrobial activity, highlighting the methyl groups’ role in target binding .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting)?

  • Methodological Answer :
  • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic protons at δ 7.75–7.55 ppm in analogs) .
  • Apply density functional theory (DFT) to predict chemical shifts and validate experimental data .

Q. What strategies address poor aqueous solubility during pharmacological testing?

  • Methodological Answer :
  • Co-solvents : Use DMSO/PBS mixtures (up to 10% DMSO) for in vitro assays .
  • Salt Formation : React with HCl or sodium bicarbonate to improve solubility without altering bioactivity .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in preclinical models .

Q. What experimental approaches elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or protease targets (e.g., COX-2, EGFR) using AutoDock Vina .
  • Enzyme Assays : Measure IC50 values via fluorometric assays (e.g., β-lactamase inhibition at 10 µM ).
  • Transcriptomics : RNA sequencing of treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .

Notes

  • Contradictions in substituent effects (e.g., methyl vs. ethyl groups) require systematic SAR studies .

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